1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine
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Overview
Description
1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine is a complex organic compound that features a benzofuran ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,3-dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzofuran ring, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring, altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenylethyl moiety .
Scientific Research Applications
1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-(2,3-dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction and neurotransmitter modulation .
Comparison with Similar Compounds
- 1-(2,3-Dihydrobenzofuran-7-yl)piperazine
- 2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethanol
- 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)amine
Uniqueness: 1-(2-(2,3-Dihydrobenzofuran-7-yl)-1-phenylethyl)piperazine is unique due to its specific combination of the benzofuran and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C20H24N2O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-7-yl)-1-phenylethyl]piperazine |
InChI |
InChI=1S/C20H24N2O/c1-2-5-16(6-3-1)19(22-12-10-21-11-13-22)15-18-8-4-7-17-9-14-23-20(17)18/h1-8,19,21H,9-15H2 |
InChI Key |
JLTIELDULXFJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2CC(C3=CC=CC=C3)N4CCNCC4 |
Origin of Product |
United States |
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